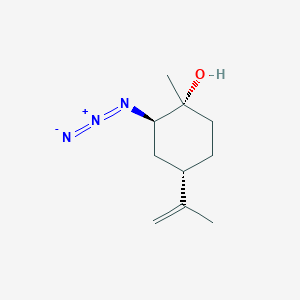
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features an azido group, a hydroxyl group, and a methyl group attached to a cyclohexane ring, making it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as (1R,2R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst, such as triphenylphosphine (PPh₃).
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the azidation reaction under controlled conditions.
Purification and Isolation: Employing industrial-scale chromatography or crystallization techniques to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
化学反应分析
Types of Reactions
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃)
Major Products
Oxidation: Formation of (1R,2R,4S)-2-azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Reduction: Formation of (1R,2R,4S)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: Employed in the study of biological systems, including the labeling and tracking of biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to the target enzyme or receptor, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- (1R,2R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohexanol
- (1R,2R,4S)-2-Amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol
- (1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexanone
Uniqueness
(1R,2R,4S)-2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of both an azido group and a hydroxyl group on the same cyclohexane ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
849065-22-1 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-azido-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)8-4-5-10(3,14)9(6-8)12-13-11/h8-9,14H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI 键 |
UGEWRSOZTNHWTB-IVZWLZJFSA-N |
手性 SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N=[N+]=[N-])(C)O |
规范 SMILES |
CC(=C)C1CCC(C(C1)N=[N+]=[N-])(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


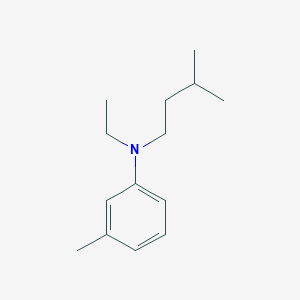
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
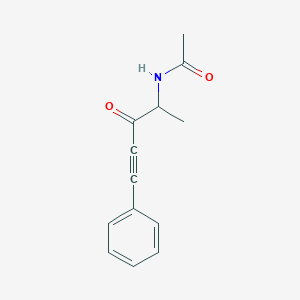
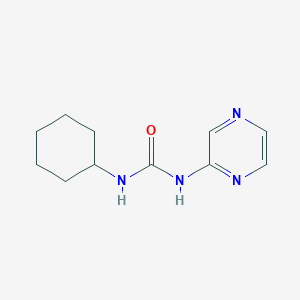
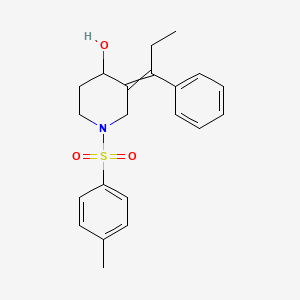
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
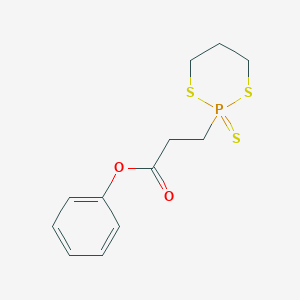
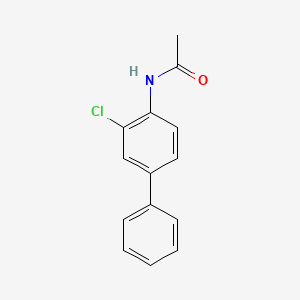

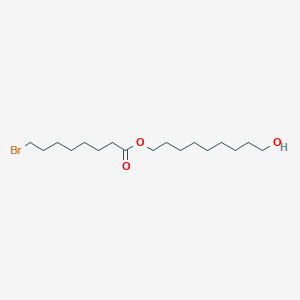
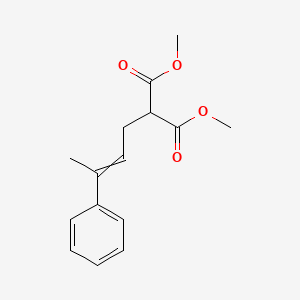
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

